molecular formula C10H13ClFN B2663199 (3-Cyclopropyl-2-fluorophenyl)methanamine;hydrochloride CAS No. 2416234-24-5

(3-Cyclopropyl-2-fluorophenyl)methanamine;hydrochloride

Cat. No.: B2663199
CAS No.: 2416234-24-5
M. Wt: 201.67
InChI Key: QGHQVTNVAAZINV-UHFFFAOYSA-N
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Description

(3-Cyclopropyl-2-fluorophenyl)methanamine hydrochloride is a substituted benzylamine derivative characterized by a cyclopropyl group at the 3-position and a fluorine atom at the 2-position of the phenyl ring. Its molecular formula is C₁₀H₁₃ClFN, with a molecular weight of 201.67 and a CAS number of 844470-82-2 . The cyclopropyl moiety enhances structural rigidity, while the fluorine atom influences electronic properties and metabolic stability, making it a candidate for pharmacological studies .

Properties

IUPAC Name

(3-cyclopropyl-2-fluorophenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-10-8(6-12)2-1-3-9(10)7-4-5-7;/h1-3,7H,4-6,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHXJWUAKJFAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC(=C2F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropyl-2-fluorophenyl)methanamine;hydrochloride typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

    Amination: The methanamine group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropyl-2-fluorophenyl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

Chemistry

Building Block for Organic Synthesis
(3-Cyclopropyl-2-fluorophenyl)methanamine;hydrochloride serves as a critical building block in the synthesis of complex organic molecules. Its unique structure allows for diverse chemical transformations, including:

  • Oxidation : Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.
  • Reduction : Reduction reactions yield amines or alcohols when treated with lithium aluminum hydride.
  • Nucleophilic Substitution : The amine group can be substituted by other nucleophiles, facilitating the formation of various derivatives.
Reaction TypeReagentsProducts
OxidationPotassium permanganateKetones, carboxylic acids
ReductionLithium aluminum hydrideAmines, alcohols
Nucleophilic SubstitutionAlkyl halides/sulfonatesAlkylated or arylated derivatives

Biology

Biological Activity Investigation
Research has indicated that this compound may interact with various enzymes and receptors, making it a candidate for biological studies. Its potential effects on biological pathways can lead to:

  • Enzyme Inhibition : Investigated for its ability to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Explored for its interaction with neurotransmitter receptors, potentially influencing neurological processes.

Medicine

Therapeutic Development
The compound is being explored for its therapeutic potential in drug development. Notable areas of interest include:

  • Pharmaceutical Applications : Its unique structure may contribute to the development of new pharmaceuticals targeting specific diseases.
  • Clinical Trials : Ongoing studies are assessing its efficacy and safety in treating conditions such as cancer and neurological disorders.

Case Study 1: Enzyme Interaction

A study conducted on the interaction of this compound with cytochrome P450 enzymes demonstrated that the compound could significantly inhibit enzyme activity, suggesting its potential use in pharmacological applications where modulation of drug metabolism is desired.

Case Study 2: Receptor Binding Affinity

In vitro assays revealed that this compound exhibited high binding affinity to serotonin receptors, indicating possible applications in treating mood disorders.

Mechanism of Action

The mechanism of action of (3-Cyclopropyl-2-fluorophenyl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and fluorophenyl groups contribute to its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Effects: Fluorine vs. Chlorine-containing analogs (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl) may exhibit altered lipophilicity and bioavailability . Cyclopropyl vs. Aromatic Heterocycles: The cyclopropyl group in the target compound introduces conformational restraint, which can improve selectivity in biological targets. In contrast, thiophene () and thiazole () rings provide π-electron systems that influence electronic distribution and solubility .

Spectroscopic Properties

NMR data from highlights differences in chemical environments:

  • Benzo[b]thiophen-2-yl methanamine HCl (2l): Distinct ¹H NMR signals at δ 7.45–7.55 ppm (aromatic protons) and δ 4.15 ppm (aminomethyl group) in DMSO-d₆ .
  • Furan-2-yl methanamine HCl (2m): ¹H NMR shows δ 6.30–6.50 ppm (furan protons) and δ 3.90 ppm (aminomethyl) in methanol-d₄ . These shifts contrast with the target compound, where fluorine’s electron-withdrawing effect would deshield adjacent protons, altering NMR profiles .

Biological Activity

(3-Cyclopropyl-2-fluorophenyl)methanamine;hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and applications in research and medicine.

  • Molecular Formula : C10H13ClFN
  • Molecular Weight : 201.67 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C1CC1C2=CC(=CC(=C2)CN)F.Cl

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly receptors and enzymes involved in neurotransmission. The compound has shown potential as a selective agonist for the 5-HT2C receptor, which is implicated in mood regulation and appetite control.

Binding Affinity and Selectivity

Research indicates that this compound exhibits high potency at the 5-HT2C receptor with an EC50 value around 162 nM, while demonstrating selectivity over related receptors such as 5-HT2A and 5-HT2B . This selectivity profile suggests that it may have therapeutic potential in treating disorders related to serotonin dysregulation, such as depression and anxiety.

Pharmacological Effects

  • Neurotransmitter Interaction : The compound has been studied for its effects on serotonin pathways, which are crucial for mood regulation. It may modulate serotonin levels by acting on the 5-HT2C receptor .
  • Potential Therapeutic Applications :
    • Antidepressant Effects : Due to its action on serotonin receptors, there is potential for use in antidepressant therapies.
    • Appetite Regulation : Its selective action at the 5-HT2C receptor also positions it as a candidate for obesity treatments .
  • Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes linked to metabolic pathways, which could lead to broader implications in metabolic disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Serotonin Receptors :
    • A study demonstrated that this compound selectively binds to the 5-HT2C receptor with an EC50 value of 162 nM, indicating significant potential for therapeutic applications in mood disorders .
  • Neuroprotective Properties :
    • In cellular models, this compound exhibited neuroprotective effects, suggesting its utility in neurodegenerative disease research.
  • Antimicrobial Activity :
    • Preliminary research indicated some antimicrobial properties against Gram-positive and Gram-negative bacteria, although further studies are needed to elucidate these effects fully .

Comparative Analysis with Similar Compounds

Compound NameEC50 (nM)SelectivityNotable Effects
This compound162High (over 5-HT2A/5-HT2B)Antidepressant potential
(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride<15ModerateNeuroprotective effects
Cyclopropyl(3-fluoropyridin-2-yl)methanamineVariesLowGeneral enzyme inhibition

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (3-Cyclopropyl-2-fluorophenyl)methanamine hydrochloride with high yield and purity?

  • The synthesis typically involves:

Cyclopropane ring formation : Using transition-metal-catalyzed cyclopropanation of fluorostyrene derivatives .

Amine functionalization : Reductive amination or Gabriel synthesis to introduce the methanamine group .

Hydrochloride salt formation : Acidic workup (e.g., HCl in ethanol) to improve solubility and stability .

  • Key optimization strategies include using chiral catalysts for enantiopure synthesis (e.g., (R)- or (S)-isomers) and controlling reaction temperature to minimize side products .

Q. Which analytical techniques are critical for characterizing (3-Cyclopropyl-2-fluorophenyl)methanamine hydrochloride and its intermediates?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 19^{19}F NMR to confirm cyclopropyl and fluorophenyl group integration .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C10_{10}H12_{12}ClF2_2N) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for enantiomer identification .
  • HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >98% purity .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of (3-Cyclopropyl-2-fluorophenyl)methanamine hydrochloride?

  • Enantiomers (R- and S-) exhibit distinct binding affinities. For example:

  • (R)-isomer : Higher selectivity for serotonin receptors (5-HT2A_{2A} Ki_i = 12 nM vs. 5-HT1A_{1A} Ki_i = 45 nM) .
  • (S)-isomer : Preferential binding to dopamine D2_2 receptors (Ki_i = 28 nM) .
    • Methodological recommendation : Use chiral chromatography (e.g., Chiralpak AD-H column) to separate enantiomers and validate activity via radioligand displacement assays .

Q. What structural modifications enhance the compound’s interaction with neurotransmitter receptors?

  • Fluorine substitution : The 2-fluoro group increases lipophilicity (logP = 2.1) and strengthens π-π stacking with aromatic residues in receptor binding pockets .
  • Cyclopropyl ring : Restricts conformational flexibility, improving selectivity for G protein-coupled receptors (GPCRs) over ion channels .
  • SAR Table :

Substituent PositionBinding Affinity (Ki_i, nM)Selectivity Ratio (5-HT2A_{2A}/D2_2)
2-Fluoro123.75
4-Fluoro (analog)351.2
2-Chloro (analog)182.1
Data from competitive binding assays in transfected HEK293 cells .

Q. How can contradictory data on in vitro vs. in vivo efficacy be resolved?

  • Case study : In vitro assays may show high 5-HT2A_{2A} affinity (Ki_i = 12 nM), but in vivo rodent models might lack expected anxiolytic effects due to poor blood-brain barrier (BBB) penetration.
  • Resolution strategies :

LogD optimization : Modify substituents to achieve logD = 1.5–2.5 for optimal BBB permeability .

Prodrug design : Esterification of the amine to enhance bioavailability .

Microdialysis studies : Measure extracellular neurotransmitter levels in target brain regions (e.g., prefrontal cortex) to confirm target engagement .

Methodological Guidance

Q. What in vivo models are suitable for evaluating neuropharmacological effects?

  • Forced Swim Test (FST) : Assess antidepressant-like activity via immobility time reduction (dose range: 10–30 mg/kg, i.p.) .
  • Elevated Plus Maze (EPM) : Evaluate anxiolytic effects by measuring time spent in open arms .
  • Microdialysis in Striatum : Monitor dopamine release dynamics after acute administration .

Q. How can computational modeling predict target interactions?

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to simulate binding to 5-HT2A_{2A} (PDB: 6WGT) and D2_2 (PDB: 6CM4) receptors. Focus on hydrophobic interactions with Phe340 (5-HT2A_{2A}) and Asp114 (D2_2) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydrogen-bond occupancy .

Data Contradiction Analysis

Q. Why might binding affinity data vary across studies?

  • Common pitfalls :

  • Receptor preparation : Differences in homology modeling (e.g., active vs. inactive receptor states) .
  • Radioligand choice : [3^3H]Ketanserin vs. [3^3H]LSD for 5-HT2A_{2A} assays yield divergent Ki_i values .
    • Recommendation : Standardize assay conditions (e.g., buffer pH, membrane preparation) and validate with reference compounds (e.g., clozapine for 5-HT2A_{2A}) .

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